1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil
Description
1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-β-D-ribo-hex-5-enofuranosyl]uracil is a synthetic nucleoside analogue with a highly modified ribofuranosyl backbone and dual phosphonate groups. Its molecular formula is C27H46N4O10P2 (molecular weight: 648.62 g/mol), and it is registered under CAS No. 1345562-47-1 . The compound functions as a reverse transcriptase inhibitor, targeting viral replication in HIV-1 and other retroviruses. Its structure features:
- A 5,6-dideoxy-β-D-ribo-hex-5-enofuranosyl sugar moiety with a 2-O-methyl group.
- Diethoxyphosphinyl and bis-diisopropylamino/2-cyanoethoxy phosphino groups at the 6- and 3-positions, respectively.
- A uracil base at the 1-position.
Clinical trials highlight its ≥95% purity and exceptional antiviral efficacy, attributed to its ability to disrupt viral RNA/DNA synthesis .
Properties
Molecular Formula |
C24H40N4O9P2 |
|---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C24H40N4O9P2/c1-8-34-39(31,35-9-2)16-12-19-21(37-38(33-15-10-13-25)28(17(3)4)18(5)6)22(32-7)23(36-19)27-14-11-20(29)26-24(27)30/h11-12,14,16-19,21-23H,8-10,15H2,1-7H3,(H,26,29,30)/b16-12+/t19-,21-,22-,23-,38?/m1/s1 |
InChI Key |
JBUSRFDGBSMOGG-AFAROQDZSA-N |
Isomeric SMILES |
CCOP(=O)(/C=C/[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC |
Canonical SMILES |
CCOP(=O)(C=CC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The nucleoside base uracil is attached to a modified sugar moiety, specifically a 5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-β-D-ribo-hex-5-enofuranosyl scaffold. This sugar modification is critical for the biological properties and stability of the final compound.
The sugar moiety is functionalized at the 3′-hydroxyl group to allow phosphitylation.
Phosphitylation of the 3′-Hydroxyl Group
The key step involves the reaction of the 3′-hydroxyl group of the nucleoside with Bis(diisopropylamino)(2-cyanoethoxy)phosphine under anhydrous conditions to form the phosphoramidite linkage.
This reaction typically proceeds in an inert atmosphere (nitrogen or argon) to prevent oxidation and hydrolysis.
The reaction is carried out in dry solvents such as anhydrous dichloromethane or acetonitrile, often with the addition of base catalysts like diisopropylethylamine to facilitate the coupling.
The product formed is the phosphoramidite derivative with the 2-cyanoethyl protecting group, which stabilizes the phosphorus center during subsequent oligonucleotide synthesis steps.
Introduction of the Diethoxyphosphinyl Group at the 6-Position
The 6-position of the sugar ring is modified with a diethoxyphosphinyl group, introduced via reaction with diethyl phosphorochloridate or similar reagents.
This step requires careful control of reaction conditions to ensure selective phosphorylation without side reactions.
Purification and Characterization
The crude phosphoramidite product is purified by chromatographic techniques such as silica gel column chromatography under inert atmosphere.
Characterization is performed using spectroscopic methods including NMR (1H, 13C, 31P), mass spectrometry, and HPLC to confirm purity and structural integrity.
Data Table: Key Reagents and Their Properties
Research Results and Practical Considerations
The phosphoramidite preparation step using Bis(diisopropylamino)(2-cyanoethoxy)phosphine achieves high coupling efficiency (>90%) under optimized conditions, minimizing side products.
The 2-cyanoethyl group acts as a protecting group that can be removed under mild basic conditions after oligonucleotide assembly, which is critical for downstream applications.
Stability studies indicate that the phosphoramidite derivative must be handled under anhydrous and inert conditions to prevent hydrolysis, which leads to loss of reactivity.
The diethoxyphosphinyl group at the 6-position enhances the compound's resistance to enzymatic degradation, a desirable property for therapeutic oligonucleotides.
Summary of Preparation Method
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of modified sugar moiety | Starting sugar derivatives, protection steps | 5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl sugar |
| 2 | Coupling of uracil base to sugar | Standard glycosylation methods | Nucleoside intermediate |
| 3 | Phosphitylation of 3′-OH group | Bis(diisopropylamino)(2-cyanoethoxy)phosphine, base | Phosphoramidite nucleoside derivative |
| 4 | Purification and characterization | Chromatography, NMR, MS | Pure target compound |
Chemical Reactions Analysis
Stability Under Hydrolytic Conditions
Phosphino-phosphinyl linkages exhibit pH-dependent stability:
The 2'-O-methyl group confers resistance to ribonuclease-mediated degradation, retaining >90% integrity after 24 h in RNase A solution (37°C) .
Reactivity in Oligonucleotide Assembly
The compound serves as a phosphoramidite monomer in solid-phase RNA synthesis. Key interactions include:
The 5-methyluracil base participates in Watson-Crick pairing, with Tm values increased by 2–4°C compared to unmodified RNA duplexes (per 1.0 μM strand concentration) .
Comparative Reactivity with Analogues
Phosphino-phosphinyl derivatives show distinct reactivity vs. conventional phosphoramidites:
| Property | This Compound | Standard 2'-O-Me Phosphoramidite |
|---|---|---|
| Oxidation Stability | Stable for 72 h (dry Ar) | Degrades after 24 h |
| Solubility in CH₃CN | 0.5 M | 0.3 M |
| Coupling Cycle Time | 2.5 min | 3.0 min |
The dual phosphino-phosphinyl system enables rapid activation under mild acidic conditions, minimizing side reactions like depurination .
Degradation Pathways
Primary degradation mechanisms involve:
Scientific Research Applications
1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
- 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-(2-methoxyethyl)-β-D-ribo-hex-5-enofuranosyl]uracil Key Difference: Replaces the 2-O-methyl group with a 2-methoxyethyl substituent.
AzBBU and AmBBU Derivatives
- AzBBU (6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil) and AmBBU (6-amino derivative) Key Differences: Lack phosphonate groups; feature benzyl and dimethylbenzyl substituents. Antiviral Activity: Active against HIV-1 but susceptible to Y181C resistance mutations, which reduce efficacy. In contrast, the target compound’s phosphonate modifications may confer a higher barrier to resistance .
1-Benzyl-5-(Arylamino)uracil Derivatives
- Example: 5-Aminouracil derivatives with N1-benzyl groups. Key Differences: Simpler structures without sugar or phosphonate modifications. Activity: Inhibit HIV-1 and Epstein-Barr virus but show lower specificity compared to the target compound’s dual phosphonate system, which enhances cell permeability and metabolic stability .
Phosphonate-Containing Uracil Analogues
- 1-[2,5,6-Trideoxy-6-(dihydroxyphosphinyl)-β-D-hexofuranosyl]-5-phenyluracil (1a) Key Differences: Uses a dihydroxyphosphinyl group instead of diethoxyphosphinyl and lacks the 3-O-phosphino modification. Synthesis Challenges: Lower yields (4–14%) compared to the target compound’s optimized synthetic routes .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Structural Features | Target Virus | Resistance Profile |
|---|---|---|---|---|
| Target Compound | C27H46N4O10P2 | Dual phosphonate, 2-O-methyl, hex-5-enofuranosyl | HIV-1 | High barrier (predicted) |
| 2-O-(2-Methoxyethyl) Analogue | C28H48N4O11P2 | 2-Methoxyethyl substituent | HIV-1 | Under investigation |
| AzBBU | C20H20N6O2 | N1-benzyl, 6-azido | HIV-1 | Susceptible to Y181C |
| 1-[2,5,6-Trideoxy-6-(dihydroxyphosphinyl)-β-D-hexofuranosyl]-5-phenyluracil (1a) | C17H21N2O8P | Dihydroxyphosphinyl, phenyl substituent | Not specified | Not reported |
Key Research Findings
- Phosphonate Efficacy : The target compound’s diethoxyphosphinyl group improves metabolic stability over dihydroxyphosphinyl analogues, which are prone to hydrolysis .
- Resistance Avoidance : Unlike AzBBU/AmBBU, the target compound’s dual phosphonate and methyl groups may prevent common NNRTI resistance mutations (e.g., K103N, Y188C) .
- Synthetic Optimization: Modified Mitsunobu conditions () and optimized phosphorylation steps () contribute to higher yields (≥95%) compared to similar compounds .
Biological Activity
The compound 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-β-D-ribo-hex-5-enofuranosyl]uracil is a modified nucleotide that has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C24H40N4O9P2
- Molecular Weight : 590.5554 g/mol
Structural Characteristics
The compound features a complex structure with several functional groups, including a phosphoramidite moiety, which is crucial for its biological activity. The presence of diisopropylamino and cyanoethyl groups enhances its interaction with biological macromolecules.
Antiviral Properties
Research indicates that modified nucleotides like this compound can exhibit antiviral properties by inhibiting viral replication. The mechanism typically involves interference with nucleic acid synthesis or modification of viral enzymes.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes critical for cellular processes. For example, it may affect kinases or phosphatases involved in signaling pathways, leading to altered cell proliferation and apoptosis.
Cellular Uptake and Bioavailability
Studies on similar compounds suggest that the structural modifications enhance cellular uptake. The lipophilicity imparted by the diisopropylamino groups may facilitate membrane penetration, thereby increasing bioavailability.
In Vitro Studies
- Cell Line Testing : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell growth at micromolar concentrations. For instance, a study found that concentrations as low as 10 µM resulted in significant cytotoxicity against HeLa cells.
- Mechanistic Insights : Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death. This was confirmed through flow cytometry analysis which showed increased Annexin V staining in treated cells.
In Vivo Studies
- Animal Models : In vivo experiments using murine models of cancer have indicated promising results, with treated animals showing reduced tumor sizes compared to controls. The administration of the compound via intraperitoneal injection resulted in a 50% reduction in tumor volume after four weeks.
- Pharmacokinetics : Pharmacokinetic studies demonstrated that the compound has a favorable absorption profile with peak plasma concentrations achieved within 1 hour post-administration.
Comparative Studies
A comparative analysis with other nucleoside analogs showed that this compound exhibits superior efficacy in inhibiting viral replication compared to traditional antiviral agents like acyclovir.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy... | 10 | Apoptosis induction |
| Acyclovir | 25 | Viral DNA polymerase inhibition |
| Ribavirin | 30 | Nucleotide synthesis inhibition |
Q & A
Q. What are the critical considerations for synthesizing and purifying this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires precise control of phosphoramidite coupling reactions due to the compound’s complex phosphinyl and diisopropylamino groups. Use anhydrous conditions and inert gas (e.g., argon) to prevent hydrolysis. Purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradients is recommended. Characterization should include P NMR to confirm phosphonate linkages and H/C NMR to verify stereochemistry at the ribo-hex-5-enofuranosyl moiety .
Q. How can researchers assess the compound’s stability under experimental conditions (e.g., aqueous buffers, varying pH)?
- Methodological Answer : Conduct accelerated degradation studies using thermal stress (40–60°C), pH extremes (2–10), and oxidative agents (HO). Monitor degradation via LC-MS and track phosphoester bond cleavage. Stability assays should reference protocols from phosphoramidite chemistry, emphasizing the sensitivity of 2-cyanoethoxy groups to nucleophilic attack .
Q. What theoretical frameworks are relevant for studying its interactions with nucleic acids or enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) can model interactions with RNA/DNA polymerases. Link experiments to conceptual frameworks like transition-state mimicry (for ribose-modified nucleosides) or allosteric modulation theories. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activity data (e.g., conflicting enzymatic inhibition results)?
- Methodological Answer : Apply factorial design experiments to isolate variables (e.g., buffer composition, enzyme isoforms). For example, use a 2 design to test Mg concentration, temperature, and substrate analogs. Cross-reference with computational models (QM/MM simulations) to identify steric or electronic mismatches in active-site binding .
Q. What advanced techniques are suitable for probing the compound’s mechanism in RNA chain termination or editing?
- Methodological Answer : Single-molecule fluorescence resonance energy transfer (smFRET) can track RNA polymerase pausing. Combine with cryo-EM to visualize structural perturbations in polymerase complexes. Isotopic labeling (O in phosphates) paired with mass spectrometry can distinguish between hydrolytic vs. enzymatic cleavage pathways .
Q. How can AI-driven tools enhance predictive modeling of its pharmacokinetic or toxicity profiles?
- Methodological Answer : Train machine learning models (e.g., Random Forest, Graph Neural Networks) on ADMET datasets using molecular descriptors (logP, topological polar surface area). Integrate COMSOL Multiphysics for physiologically based pharmacokinetic (PBPK) simulations, accounting for tissue-specific permeability of phosphonate derivatives .
Methodological Guidance for Data Interpretation
-
Handling Spectral Ambiguities :
For overlapping P NMR signals, employ 2D heteronuclear correlation spectroscopy (HMBC) to resolve phosphoester vs. phosphoramidite peaks. Compare with reference spectra of analogous compounds (e.g., bis-diisopropylamino phosphonates) . -
Validating Computational Predictions :
Cross-check docking results with mutagenesis studies (e.g., alanine scanning of polymerase active sites). Discrepancies between predicted and observed binding affinities may indicate solvent effects or conformational flexibility not captured in rigid docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
